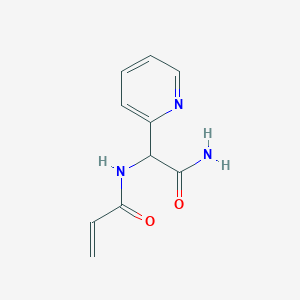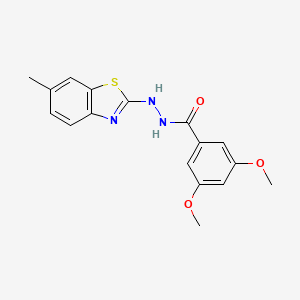![molecular formula C17H20N4O5S B2463261 N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-24-2](/img/no-structure.png)
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Quinazolinone derivatives have been synthesized through various chemical reactions, indicating the adaptability of this core structure in chemical synthesis. For instance, innovative synthesis routes have been developed for quinazolinone derivatives, demonstrating their potential in creating novel compounds with specific properties or activities J. Chern et al., 1988. Such synthetic strategies could be applicable to the synthesis of N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide, facilitating the exploration of its unique chemical and biological properties.
Antitumor Activity
Several quinazolinone derivatives have been evaluated for their antitumor activities, demonstrating broad-spectrum efficacy against various cancer cell lines. This indicates the potential of quinazolinone scaffolds in anticancer drug development. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones showed significant antitumor activity, suggesting that modifications on the quinazolinone core can lead to compounds with enhanced biological activities Ibrahim A. Al-Suwaidan et al., 2016.
Antimicrobial Activity
The integration of quinazolinone and sulfonamide moieties has led to compounds with notable in vitro antimicrobial activity. This suggests that structural diversification of quinazolinone derivatives can yield potent antimicrobial agents, potentially applicable in addressing drug-resistant microbial infections S. Vanparia et al., 2013.
Molecular Docking and Pharmacological Studies
Quinazolinone derivatives have also been subject to molecular docking studies to predict their interaction with biological targets, such as enzymes or receptors. This computational approach aids in understanding the molecular basis of their activity and optimizing their structures for better therapeutic efficacy M. Saleh et al., 2003.
Propriétés
Numéro CAS |
688054-24-2 |
|---|---|
Nom du produit |
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Formule moléculaire |
C17H20N4O5S |
Poids moléculaire |
392.43 |
Nom IUPAC |
N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C17H20N4O5S/c1-10(22)18-4-5-19-15(23)3-2-6-21-16(24)11-7-13-14(26-9-25-13)8-12(11)20-17(21)27/h7-8H,2-6,9H2,1H3,(H,18,22)(H,19,23)(H,20,27) |
Clé InChI |
IGVOGLAICHYSTL-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



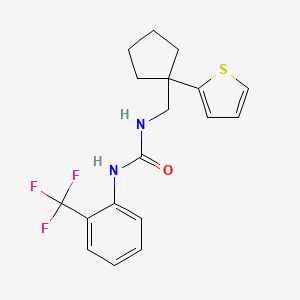
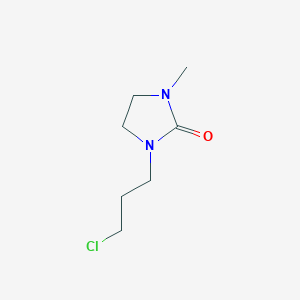
![6-(2-Chlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2463180.png)
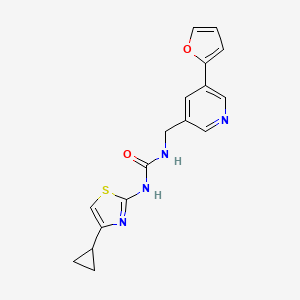
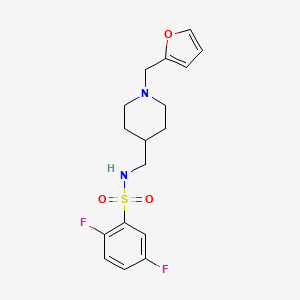
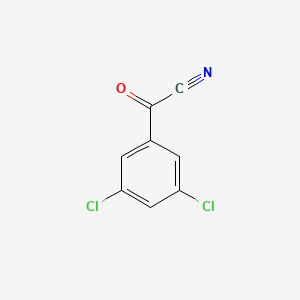
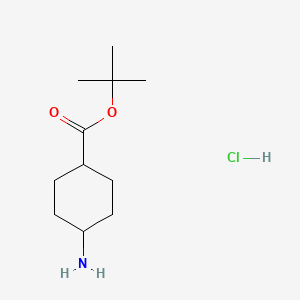
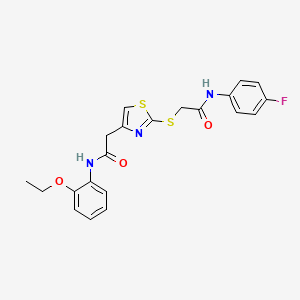
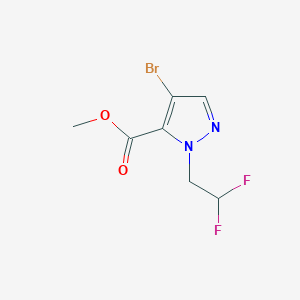
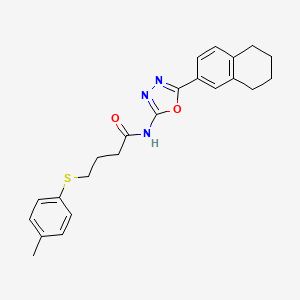
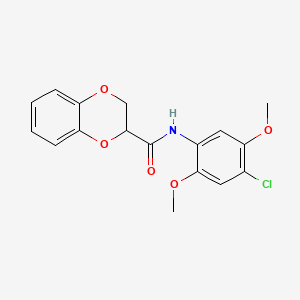
![3-(3-Bromophenyl)-5-(2,3-dihydroindol-1-yl)triazolo[1,5-a]quinazoline](/img/structure/B2463198.png)
